[1,1'-Biphenyl]-4-ylmethyl 2-methyl-2-propenoate
Description
[1,1'-Biphenyl]-4-ylmethyl 2-methyl-2-propenoate is a biphenyl-containing ester compound characterized by a biphenyl core substituted at the 4-position with a methyl 2-methylpropenoate group. This structure combines the aromatic stability of the biphenyl moiety with the reactivity of an α,β-unsaturated ester, making it a candidate for applications in polymer chemistry, pharmaceuticals, or agrochemical intermediates.
Structure
3D Structure
Properties
Molecular Formula |
C17H16O2 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
(4-phenylphenyl)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C17H16O2/c1-13(2)17(18)19-12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11H,1,12H2,2H3 |
InChI Key |
PFHGSLLQOWAHOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of [1,1'-Biphenyl]-4-ylmethyl 2-methyl-2-propenoate typically involves two key steps:
- Step 1: Formation of the biphenyl-4-ylmethyl alcohol or halide intermediate.
- Step 2: Esterification or coupling of the biphenyl intermediate with 2-methyl-2-propenoic acid or its derivatives.
The biphenyl moiety is commonly constructed via Suzuki coupling , a palladium-catalyzed cross-coupling reaction between aryl boronic acids and aryl halides. The esterification step involves coupling the biphenylmethyl alcohol or halide with methacrylic acid derivatives under suitable conditions.
Suzuki Coupling for Biphenyl Core Construction
The biphenyl unit is synthesized by Suzuki coupling of aryl halides (e.g., 4-bromomethylphenyl derivatives) with arylboronic acids. This method is well-documented as an efficient and scalable approach for biphenyl synthesis.
- Catalysts: Palladium complexes such as tetrakis(triphenylphosphine)palladium(0).
- Bases: Potassium phosphate (K3PO4), sodium tert-butoxide, or carbonate salts.
- Solvents: Mixtures of tetrahydrofuran (THF) and water or N,N-dimethylformamide (DMF).
- Temperature: Reflux or room temperature to moderate heating (25–80 °C).
- Reaction time: Typically 4 to 48 hours depending on substrates and conditions.
The mechanism involves oxidative addition of the aryl halide to Pd(0), transmetalation with the boronic acid activated by base, and reductive elimination to form the biphenyl C–C bond.
Preparation of 4-Bromomethylphenylboronic Acid Derivatives
A key intermediate is 4-bromomethylphenylboronic acid , which serves as a substrate for Suzuki coupling. It can be prepared by halogenation of methylphenylboronic acid or via literature methods described by Snyder et al..
Coupling with 2-Methyl-2-Propenoic Acid Derivatives
After obtaining the biphenyl-4-ylmethyl intermediate (either as an alcohol or halide), esterification with 2-methyl-2-propenoic acid (methacrylic acid) or its activated derivatives (e.g., acid chlorides, anhydrides) is performed.
- Esterification conditions: Often involve acid catalysts or coupling reagents such as carbonyldiimidazole (CDI) in solvents like 1,4-dioxane.
- Temperature: Room temperature to reflux (up to 130 °C).
- Reaction time: Several hours to overnight.
One example includes the use of carbonyldiimidazole to activate the acid, followed by reaction with the biphenylmethyl alcohol to yield the ester.
Alternative Synthetic Routes and Variations
- Use of bases: Lithium bis(trimethylsilyl)amide or sodium hydride in DMF for coupling steps.
- Direct coupling: Some processes involve direct coupling of biphenyl derivatives with methacrylate esters using palladium catalysis.
- Protecting groups: In complex syntheses involving biphenylmethylamines, protecting groups like tert-butoxycarbonyl (Boc) are used to avoid side reactions.
Data Table: Summary of Key Reaction Conditions for Preparation
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-4-ylmethyl 2-methyl-2-propenoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or methanol, room temperature or slightly elevated temperatures.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1,1’-Biphenyl]-4-ylmethyl 2-methyl-2-propenoate is used as a building block for the synthesis of more complex organic molecules. It is also used in polymer chemistry for the preparation of specialty polymers .
Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of ester hydrolysis .
Medicine: In medicinal chemistry, [1,1’-Biphenyl]-4-ylmethyl 2-methyl-2-propenoate is explored for its potential as a drug intermediate. It is used in the synthesis of pharmaceutical compounds with potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and resins. Its unique chemical properties make it suitable for applications requiring high-performance materials .
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-ylmethyl 2-methyl-2-propenoate involves its interaction with specific molecular targets. In enzymatic reactions, the ester group is hydrolyzed by esterases, leading to the formation of the corresponding alcohol and acid. The biphenyl moiety can interact with hydrophobic pockets in proteins, influencing the binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares [1,1'-Biphenyl]-4-ylmethyl 2-methyl-2-propenoate with three key analogs, focusing on molecular structure, reactivity, and applications.
Structural and Functional Group Analysis
Key Observations:
- Biphenyl Core Stability : The biphenyl group enhances thermal and oxidative stability across analogs, a trait critical for pharmaceutical intermediates and ionic complexes .
- Ester Reactivity : The α,β-unsaturated ester in the target compound may confer higher reactivity in polymerization compared to saturated esters (e.g., isopropyl or ethoxy esters in LCZ696 impurities) .
- Functionalization Trends : Amide and carboxylic acid derivatives (e.g., LCZ696 impurities) prioritize solubility and bioavailability, whereas sodium salts () emphasize ionic stability .
Biological Activity
[1,1'-Biphenyl]-4-ylmethyl 2-methyl-2-propenoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties based on diverse research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name: this compound
- Molecular Formula: CHO
- Molecular Weight: 256.30 g/mol
Antimicrobial Activity
Recent studies have shown that compounds related to biphenyl derivatives exhibit significant antimicrobial properties. For instance, biphenyl derivatives have been reported to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds often fall within the range of 64–128 µg/mL, indicating promising potential for therapeutic applications.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | S. aureus, E. coli |
| Flurbiprofen (related compound) | 128 | S. aureus |
Anti-inflammatory Activity
The anti-inflammatory properties of biphenyl derivatives are noteworthy. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). For example, a study demonstrated that a related biphenyl compound significantly reduced the levels of TNF-alpha and IL-6 in vitro.
Case Study:
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a reduction of inflammatory markers by up to 50% compared to untreated controls.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies reveal that this compound exhibits cytotoxic effects against breast cancer (MCF-7) and liver cancer (HepG2) cell lines.
Mechanism of Action:
The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression at the G1 phase. This mechanism aligns with findings from other studies on biphenyl derivatives.
Q & A
Q. What synthetic routes are commonly employed for the preparation of [1,1'-Biphenyl]-4-ylmethyl 2-methyl-2-propenoate, and how can impurities be minimized?
Methodological Answer: The compound is typically synthesized via esterification between [1,1'-biphenyl]-4-methanol and 2-methylpropenoic acid derivatives. Key considerations include:
- Use of coupling agents (e.g., DCC/DMAP) to enhance reaction efficiency and reduce side products like unreacted starting materials or hydrolysis byproducts .
- Monitoring for common impurities such as biphenyl alcohols (e.g., [1,1'-biphenyl]-4-methanol) or carboxylate derivatives (e.g., 2-(4-ethylphenyl)propanoic acid analogs) using HPLC with a mobile phase of methanol and sodium acetate buffer (pH 4.6) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the ester product .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm ester linkage (e.g., carbonyl resonance at ~165–170 ppm) and biphenyl aromatic signals (δ 7.2–7.6 ppm). Compare with NIST reference data for analogous biphenyl esters .
- HPLC-UV/HRMS: Use a C18 column with methanol:buffer (65:35) mobile phase for purity assessment . High-resolution mass spectrometry (HRMS) confirms molecular ion ([M+H]⁺) and fragmentation patterns .
- FTIR: Validate ester carbonyl stretch (~1720 cm⁻¹) and absence of hydroxyl groups from unreacted alcohol precursors .
Q. How can researchers ensure the stability of this compound during storage?
Methodological Answer:
- Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis or oxidation.
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation products like 2-methylpropenoic acid or biphenyl alcohols .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reaction pathways in the synthesis of this compound?
Methodological Answer:
- Kinetic Analysis: Monitor reaction intermediates via in-situ FTIR or LC-MS to identify rate-determining steps (e.g., ester bond formation vs. acid activation) .
- Computational Modeling: Use DFT calculations to compare activation energies of competing pathways (e.g., SN2 vs. acyl transfer mechanisms) .
- Isotopic Labeling: Introduce ¹⁸O-labeled 2-methylpropenoic acid to trace oxygen incorporation in the ester product and byproducts .
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, logP) of this compound?
Methodological Answer:
- Standardized Protocols: Adopt OECD guidelines for logP determination (shake-flask method with octanol/water partitioning) to minimize variability .
- Cross-Validation: Compare experimental solubility (e.g., in DMSO, ethanol) with PubChem or NIST data . Discrepancies may arise from crystallinity differences; use XRPD to assess polymorphic forms .
Q. How do substituents on the biphenyl moiety influence the reactivity and stability of this ester?
Methodological Answer:
- Structure-Activity Relationship (SAR): Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups at the biphenyl 4-position. Assess hydrolysis rates via pH-dependent kinetic studies .
- Thermogravimetric Analysis (TGA): Evaluate thermal stability trends; electron-withdrawing groups typically enhance decomposition temperatures .
Q. What advanced purification techniques are suitable for isolating trace impurities (<0.1%) in this compound?
Methodological Answer:
- Prep-HPLC with Charged Aerosol Detection (CAD): Use a phenyl-hexyl column and acetonitrile/ammonium formate gradient to separate polar impurities (e.g., residual acids) .
- Cryogenic Crystallization: Optimize solvent mixtures (e.g., ethanol/water) at –80°C to selectively precipitate the target ester while leaving impurities in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
